molecular formula C13H24N2O3 B11770070 Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate

Cat. No.: B11770070
M. Wt: 256.34 g/mol
InChI Key: KERRLQPNDLTVID-UHFFFAOYSA-N
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Description

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a dimethylcarbamoyl group and an ethyl ester group.

Preparation Methods

The synthesis of Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate involves several steps. One common synthetic route includes the reaction of cyclohexylamine with dimethylcarbamoyl chloride to form the intermediate compound, which is then reacted with ethyl bromoacetate under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The dimethylcarbamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[(1R,4R)-4-[(methylcarbamoyl)amino]cyclohexyl]acetate: This compound has a similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.

    Ethyl 2-[(1R,4R)-4-[(ethylcarbamoyl)amino]cyclohexyl]acetate: This compound features an ethylcarbamoyl group, which may result in different chemical and biological properties.

    Cyclohexaneacetic acid, 4-[(dimethylamino)carbonyl]amino-, ethyl ester, trans-: This is another similar compound with slight variations in its structure.

Properties

IUPAC Name

ethyl 2-[4-(dimethylcarbamoylamino)cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-4-18-12(16)9-10-5-7-11(8-6-10)14-13(17)15(2)3/h10-11H,4-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERRLQPNDLTVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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